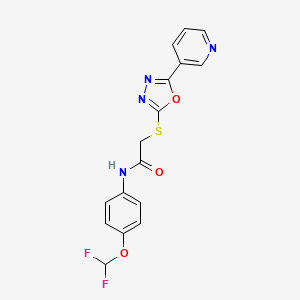
N-(4-(difluoromethoxy)phenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(difluoromethoxy)phenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H12F2N4O3S and its molecular weight is 378.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Src Kinase Inhibitory and Anticancer Activities
A study by Fallah-Tafti et al. (2011) explored derivatives of the mentioned compound for their Src kinase inhibitory and anticancer activities. They synthesized and evaluated a series of N-benzyl substituted acetamide derivatives, showing that these compounds inhibited c-Src kinase and exhibited anticancer properties against various human cancer cell lines, including colon carcinoma, breast carcinoma, and leukemia cells. This indicates potential applications in cancer therapy through targeted inhibition of specific kinases associated with cancer progression (Fallah-Tafti et al., 2011).
Antimicrobial and Hemolytic Activity
Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives and assessed them for antimicrobial and hemolytic activities. Their findings revealed that most compounds showed variable extents of activity against selected microbial species, suggesting their potential as antimicrobial agents (Gul et al., 2017).
Synthesis and Evaluation as Anticancer Agents
Vinayak et al. (2014) focused on the synthesis of novel 2-chloro N-aryl substituted acetamide derivatives of oxadiazole and evaluated their cytotoxicity against various human cancer cell lines. The compounds demonstrated significant cytotoxic effects on certain cell lines, pointing to their potential use as anticancer agents (Vinayak et al., 2014).
Computational and Pharmacological Evaluation for Antioxidant, Analgesic, and Anti-inflammatory Actions
Faheem (2018) conducted a study on the computational and pharmacological potential of oxadiazole and pyrazole novel derivatives, including evaluations for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential. The study demonstrates the multi-faceted bioactivity profile of these compounds, potentially applicable in various therapeutic areas (Faheem, 2018).
Synthesis and Anticonvulsant Evaluation
Nath et al. (2021) designed and synthesized a series of compounds with the structural features of pharmacophores and evaluated them for anticonvulsant activities. Their work underlines the potential of these compounds in the development of new anticonvulsant drugs (Nath et al., 2021).
properties
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O3S/c17-15(18)24-12-5-3-11(4-6-12)20-13(23)9-26-16-22-21-14(25-16)10-2-1-7-19-8-10/h1-8,15H,9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTIROHTINFDMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2868739.png)
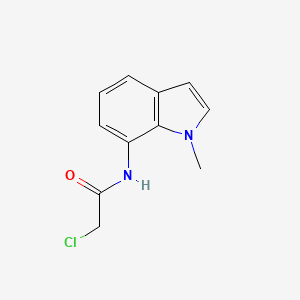
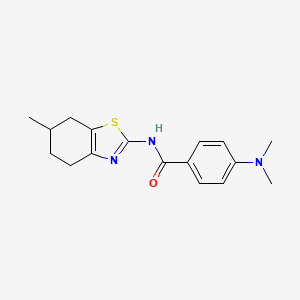

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2868743.png)
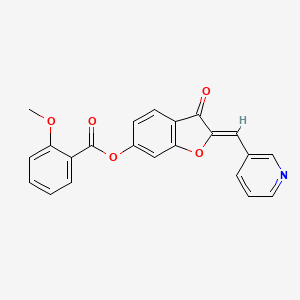
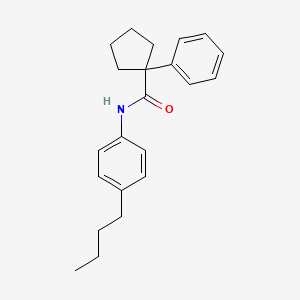
![5-Chloro-6-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2868747.png)
![methyl 2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2868748.png)
![6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B2868749.png)
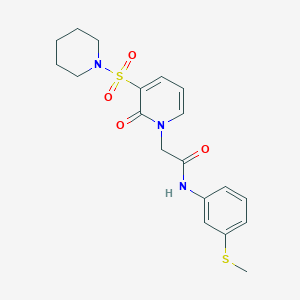
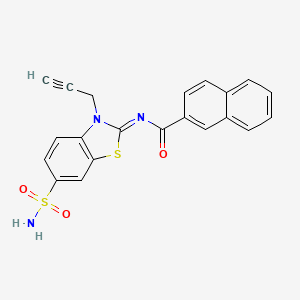

![1-methyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2868759.png)